molecular formula C14H14Cl2N2O2S B2759991 1-(3,4-Dichlorophenyl)-3-(2-methoxy-2-(thiophen-3-yl)ethyl)urea CAS No. 1448129-53-0

1-(3,4-Dichlorophenyl)-3-(2-methoxy-2-(thiophen-3-yl)ethyl)urea

Cat. No.: B2759991
CAS No.: 1448129-53-0
M. Wt: 345.24
InChI Key: KBENSZFUFSTKEC-UHFFFAOYSA-N
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Description

1-(3,4-Dichlorophenyl)-3-(2-methoxy-2-(thiophen-3-yl)ethyl)urea is a synthetic organic compound characterized by the presence of dichlorophenyl, methoxy, and thiophene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dichlorophenyl)-3-(2-methoxy-2-(thiophen-3-yl)ethyl)urea typically involves the reaction of 3,4-dichloroaniline with an isocyanate derivative. The process can be summarized as follows:

    Step 1: 3,4-Dichloroaniline is reacted with an appropriate isocyanate under controlled temperature conditions to form the urea linkage.

    Step 2: The intermediate product is then subjected to further reactions to introduce the methoxy and thiophene groups, typically through alkylation and thiolation reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dichlorophenyl)-3-(2-methoxy-2-(thiophen-3-yl)ethyl)urea can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: Halogen atoms on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophiles like sodium methoxide or potassium thiolate are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

1-(3,4-Dichlorophenyl)-3-(2-methoxy-2-(thiophen-3-yl)ethyl)urea has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(3,4-Dichlorophenyl)-3-(2-methoxy-2-(thiophen-3-yl)ethyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    1-(3,4-Dichlorophenyl)-3-(2-methoxyethyl)urea: Lacks the thiophene ring, which may affect its biological activity.

    1-(3,4-Dichlorophenyl)-3-(2-thiophen-3-yl)ethyl)urea: Lacks the methoxy group, potentially altering its chemical reactivity.

Uniqueness

1-(3,4-Dichlorophenyl)-3-(2-methoxy-2-(thiophen-3-yl)ethyl)urea is unique due to the presence of both methoxy and thiophene groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications.

Properties

IUPAC Name

1-(3,4-dichlorophenyl)-3-(2-methoxy-2-thiophen-3-ylethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14Cl2N2O2S/c1-20-13(9-4-5-21-8-9)7-17-14(19)18-10-2-3-11(15)12(16)6-10/h2-6,8,13H,7H2,1H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBENSZFUFSTKEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)NC1=CC(=C(C=C1)Cl)Cl)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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